molecular formula C50H54N6O20S B2542676 CID 156588615 CAS No. 2246380-69-6

CID 156588615

Cat. No.: B2542676
CAS No.: 2246380-69-6
M. Wt: 1091.06
InChI Key: IKQSTTAUHYHYCV-GVAVQZEZSA-N
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Description

CID 156588615, also known as MAC glucuronide phenol-linked SN-38, is a complex organic compound with the molecular formula C₅₀H₅₂N₆O₂₀S and a molecular weight of 1089.04 g/mol . This compound is a derivative of SN-38, which is an active metabolite of the chemotherapy drug irinotecan. The glucuronide linkage enhances its solubility and bioavailability, making it a significant compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MAC glucuronide phenol-linked SN-38 involves multiple steps, starting with the preparation of SN-38. The key steps include:

    Hydrolysis of Irinotecan: Irinotecan is hydrolyzed to produce SN-38.

    Glucuronidation: SN-38 is then subjected to glucuronidation, where a glucuronic acid moiety is attached to the phenol group of SN-38. This step typically requires the use of glucuronosyltransferase enzymes or chemical catalysts under controlled pH and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to hydrolyze irinotecan and subsequently glucuronidate SN-38.

    Purification: The product is purified using techniques such as crystallization, chromatography, and filtration to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and amine groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the glucuronic acid moiety.

    Substitution: Nucleophilic substitution reactions can take place at the phenol group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: Quinones, nitroso compounds

Properties

InChI

InChI=1S/C50H52N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,42-44,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t42-,43+,44-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZXQYUFOHOISC-UUENOOSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7C([C](C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7[C@@H]([C]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52N6O20S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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